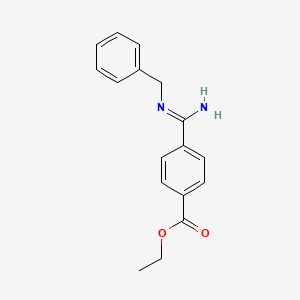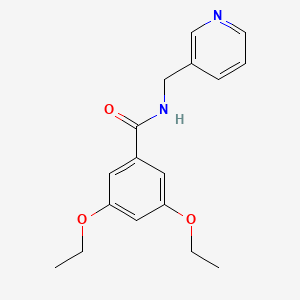![molecular formula C14H10N2 B14129998 Benzonitrile, 4-[(phenylimino)methyl]- CAS No. 22257-39-2](/img/structure/B14129998.png)
Benzonitrile, 4-[(phenylimino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[(phenylimino)methyl]-: is an organic compound with the molecular formula C14H10N2 . It is a derivative of benzonitrile, where the nitrile group is substituted with a phenylimino group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[(phenylimino)methyl]- can be achieved through several methods. One of the most common synthetic routes involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction leads to the formation of benzaldoxime, which is then dehydrated to produce benzonitrile. The reaction conditions typically involve heating the mixture to a temperature of around 120°C for a few hours .
Industrial Production Methods
In industrial settings, the production of benzonitrile, 4-[(phenylimino)methyl]- often involves the use of ionic liquids as recycling agents. This method not only simplifies the separation process but also eliminates the need for metal salt catalysts. The use of ionic liquids such as hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt has been shown to be effective in achieving high yields of benzonitrile .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(phenylimino)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenylimino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include oximes, amides, and primary amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzonitrile, 4-[(phenylimino)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Benzonitrile derivatives are used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(phenylimino)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, benzonitrile, lacks the phenylimino group and has different chemical properties.
4-Methylbenzonitrile: This compound has a methyl group instead of the phenylimino group, leading to different reactivity and applications.
Uniqueness
Benzonitrile, 4-[(phenylimino)methyl]- is unique due to its phenylimino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in the study of biochemical interactions .
Properties
CAS No. |
22257-39-2 |
|---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(phenyliminomethyl)benzonitrile |
InChI |
InChI=1S/C14H10N2/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-9,11H |
InChI Key |
ANKSANOFAARSSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14129920.png)

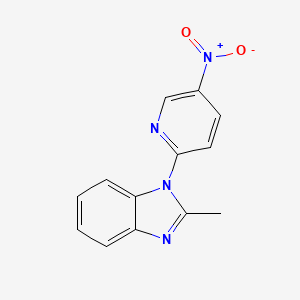
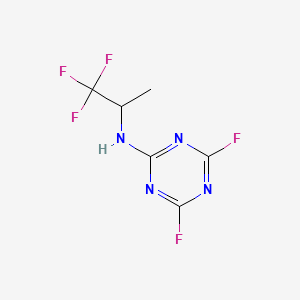

![ethyl (2Z)-5-(2-ethoxy-3-methoxyphenyl)-2-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14129951.png)
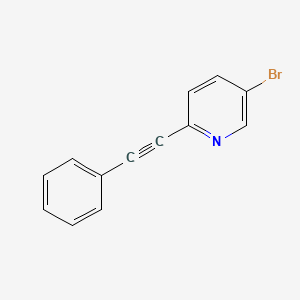
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B14129965.png)
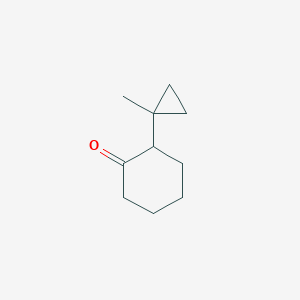


![sodium;(2S)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonic acid](/img/structure/B14129987.png)
